
Incyclinide
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du COL-3 implique la modification chimique de la tétracycline. Le processus comprend généralement la suppression du groupe diméthylamino de la molécule de tétracycline, ce qui conduit à la formation de la 4-dédiméthylaminosancycline. Cette modification est réalisée par une série de réactions chimiques, notamment des étapes d'oxydation et de réduction, sous des conditions contrôlées .
Méthodes de production industrielle
La production industrielle du COL-3 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de la chromatographie liquide haute performance pour la purification du composé. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le COL-3 subit diverses réactions chimiques, notamment :
Oxydation : Le COL-3 peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de COL-3.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la structure du COL-3.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, sont utilisés dans des conditions contrôlées.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du COL-3 avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques .
Applications de la recherche scientifique
Le COL-3 a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les modifications chimiques et les réactions.
Biologie : Investigue ses effets sur les processus cellulaires, notamment l'inflammation et le stress oxydatif.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires et du cancer.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques
Mécanisme d'action
Le COL-3 exerce ses effets principalement par l'inhibition des métalloprotéinases et la réduction du stress oxydatif. Il cible diverses voies moléculaires, notamment l'inhibition de la NADPH oxydase, ce qui réduit la production d'espèces réactives de l'oxygène. Ce mécanisme contribue à réduire l'inflammation et à prévenir les dommages cellulaires .
Applications De Recherche Scientifique
COL-3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chemical modifications and reactions.
Biology: Investigated for its effects on cellular processes, including inflammation and oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mécanisme D'action
COL-3 exerts its effects primarily through the inhibition of metalloproteinases and the reduction of oxidative stress. It targets various molecular pathways, including the inhibition of NADPH oxidase, which reduces the production of reactive oxygen species. This mechanism helps in reducing inflammation and preventing cellular damage .
Comparaison Avec Des Composés Similaires
Composés similaires
Doxycycline : Un composé parent du COL-3, connu pour ses propriétés antibactériennes.
Minocycline : Un autre dérivé de la tétracycline ayant des effets anti-inflammatoires.
Tigecycline : Un antibiotique de la famille des tétracyclines ayant une activité à large spectre.
Unicité du COL-3
Le COL-3 est unique en raison de son absence d'activité antibactérienne, ce qui permet de l'utiliser dans des applications non antibiotiques. Ses puissantes activités anti-métalloprotéinase et anti-inflammatoires en font un composé précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Activité Biologique
Incyclinide, also known as chemically modified tetracycline COL-3, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. It is a chemically modified tetracycline antibiotic designed to enhance anti-inflammatory properties while eliminating antimicrobial activity. This unique modification allows it to function primarily as an inhibitor of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and cancer progression.
This compound's primary mechanism of action involves the inhibition of MMPs, which are involved in the degradation of the extracellular matrix (ECM). By inhibiting these enzymes, this compound disrupts processes such as:
- Angiogenesis : The formation of new blood vessels.
- Tumor Cell Invasion : The ability of cancer cells to invade surrounding tissues.
This inhibition is particularly relevant in cancer therapies, as MMPs are often upregulated in tumors, facilitating their growth and metastasis .
Anti-Cancer Properties
Research has indicated that this compound may hinder the growth and spread of certain cancer cells. Clinical studies have explored its efficacy in treating various cancers, including breast and prostate cancer. In preclinical models, this compound has demonstrated significant anti-tumor effects by:
- Reducing tumor size and metastasis.
- Modulating inflammatory responses associated with tumor progression .
Neuroinflammation and Gut Microbiota
This compound has also shown potential in targeting neuroinflammation. Animal studies suggest that it can attenuate microglial activation, which is implicated in various neurodegenerative diseases. Furthermore, it appears to influence gut microbiota composition, potentially impacting conditions like hypertension .
Case Studies and Clinical Trials
Several studies have investigated the biological activity of this compound:
- Cancer Treatment : A study involving patients with metastatic cancer indicated that this compound could be effective as an adjunct therapy alongside conventional treatments, showing promising results in pain management and tumor reduction .
- Neuroinflammation : Research demonstrated that centrally infused this compound reduced neuroinflammatory markers in animal models, suggesting its potential for treating conditions characterized by neuroinflammation .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and cell viability impacts of this compound on various cell lines. The results indicate:
- IC50 Values : this compound decreased cell viability with IC50 concentrations ranging from 0.5 to 7.5 µM across different cell lines.
- Non-Cytotoxic Effects : No significant cytotoxic effects were observed at higher concentrations (10% FBS), indicating a potential safety profile for therapeutic use .
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique properties of this compound:
Compound | MMP Inhibition | Antimicrobial Activity | Lipophilicity |
---|---|---|---|
This compound | High | None | High |
CMT-3 | Very High | Low | Moderate |
Traditional Tetracycline | Moderate | High | Low |
This table illustrates how this compound stands out due to its potent MMP inhibition without antimicrobial effects, making it suitable for various therapeutic applications .
Q & A
Q. What experimental models are most robust for evaluating Incyclinide's anti-metastatic efficacy, and how should they be designed to ensure reproducibility?
Answer:
this compound’s anti-metastatic effects are best studied using in vivo murine models (e.g., 4T1 breast cancer cells injected into nude mice) combined with in vitro microtumor assays. Key design considerations:
- Dosage and Timing : Administer this compound at 0.1 mg/mL for 2 hours in in vitro drug baths, with longitudinal in vivo assessments at critical timepoints (e.g., Days 0, 40, and 53) to track metastasis progression .
- Control Groups : Include PBS-treated controls to isolate drug-specific effects.
- Endpoint Metrics : Quantify metastatic colonies in lung tissue (histopathology) and ECM contraction (via collagen-based assays) .
Reproducibility Tip : Full experimental protocols (e.g., cell-loading density, drug dilution methods) must be documented in supplementary materials, adhering to journal standards for methodological transparency .
Q. How do contradictory findings about this compound’s impact on primary tumor growth versus metastasis inform hypothesis refinement?
Answer:
Evidence shows this compound reduces metastatic burden (e.g., 50% fewer lung colonies in murine models) but does not significantly alter primary tumor mass . To reconcile this:
- Mechanistic Focus : Prioritize studies on MMP inhibition (e.g., MT1-MMP activity) and ECM remodeling, which directly influence metastasis but may not affect primary tumor proliferation .
- Dose-Response Analysis : Test higher doses (beyond 20 μM) to determine if primary tumor suppression emerges at non-toxic thresholds .
- Pathway Crosstalk : Use transcriptomic profiling to identify compensatory pathways (e.g., VEGF) that sustain primary growth despite MMP inhibition .
Q. What methodological strategies validate this compound’s specificity for MMPs over off-target antimicrobial effects?
Answer:
- Enzymatic Assays : Measure direct inhibition of MT1-MMP gelatinase/tyrosinase activity in HT-1080 fibrosarcoma cells, comparing results to tetracycline controls to exclude antimicrobial interference .
- MIC Testing : Confirm fungal viability >90% at this compound concentrations ≤8 μg/mL, demonstrating lack of antimicrobial activity .
- Genetic Knockdown : Use siRNA to silence MMP genes and assess whether this compound’s anti-invasive effects persist, isolating MMP-dependent mechanisms .
Q. How can researchers address discrepancies in this compound’s efficacy across cancer types (e.g., prostate vs. colon adenocarcinoma)?
Answer:
- Comparative 3D Models : Develop organoid co-cultures incorporating cancer-associated fibroblasts (CAFs) to mimic tumor-specific microenvironments influencing drug response .
- Proteomic Profiling : Screen for baseline MMP expression (e.g., MMP-2, MMP-9) in resistant vs. sensitive cancer lineages to identify predictive biomarkers .
- Interspecies Validation : Replicate findings in patient-derived xenograft (PDX) models to reduce murine-specific artifact .
Q. What statistical approaches are optimal for analyzing time-lapsed this compound efficacy data in longitudinal studies?
Answer:
- Mixed-Effects Models : Account for intra-subject variability in tumor volume/metastatic counts across timepoints (e.g., Days 0–53) .
- Survival Analysis : Use Kaplan-Meier curves with log-rank tests to compare metastasis-free intervals between treatment groups.
- Multivariate Adjustments : Control for confounding factors (e.g., initial tumor size, baseline MMP activity) via ANCOVA .
Q. How should ethical considerations shape this compound studies involving human-derived tissues or xenografts?
Answer:
- Informed Consent : Secure IRB approval for use of patient-derived cells, ensuring anonymity and compliance with Declaration of Helsinki guidelines .
- Animal Welfare : Adhere to ARRIVE guidelines for humane endpoints (e.g., tumor diameter ≤1.5 cm) and analgesia protocols in murine models .
- Data Transparency : Disclose all adverse events (e.g., drug toxicity at >20 μM) in publications, even if statistically nonsignificant .
Q. What gaps exist in understanding this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship, and how can they be addressed?
Answer:
Current Gaps :
- Limited data on blood-brain barrier penetration for brain metastasis applications.
- Unclear metabolism pathways in immunocompromised hosts.
Methodological Solutions : - LC-MS/MS Quantification : Measure this compound plasma/tissue concentrations post-administration to model PK parameters .
- Microdialysis : Assess drug distribution in metastatic niches (e.g., bone marrow) via implantable probes .
Q. How can researchers leverage computational tools to optimize this compound’s therapeutic window?
Answer:
- Molecular Docking : Predict this compound-MMP binding affinities using AutoDock Vina, validated by SPR assays .
- QSAR Modeling : Corlate structural modifications (e.g., C4-dimethylation) with anti-metastatic potency to guide synthetic chemistry efforts .
- Systems Pharmacology : Integrate omics data (e.g., TCGA) to simulate this compound’s network-level effects using platforms like Cytoscape .
Propriétés
IUPAC Name |
(4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRQRXRBIHVLGI-OWXODZSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC3=C(C(=CC=C3)O)C(=C2C(=O)[C@]4([C@@H]1CC(=O)C(=C4O)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032905 | |
Record name | Incyclinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15866-90-7 | |
Record name | Incyclinide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015866907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Incyclinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11647 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Incyclinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INCYCLINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G64WZQ4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.